4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine

説明

Contextualization within Piperidine (B6355638) and Oxadiazole Chemistry

The piperidine moiety is a saturated six-membered heterocycle containing a nitrogen atom. It is one of the most prevalent N-heterocycles found in pharmaceuticals and natural alkaloids. semanticscholar.orgmdpi.com Its conformational flexibility, basic nitrogen atom, and ability to be readily functionalized make it a privileged scaffold in drug design. semanticscholar.orgmdpi.com

The 1,2,4-oxadiazole (B8745197) ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. nih.gov This ring system is often employed in medicinal chemistry as a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties. nih.gov The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry, typically involving the cyclization of an O-acyl amidoxime (B1450833), which can be formed from the reaction of an amidoxime with a carboxylic acid or its derivative. nih.gov

Historical Perspective of Analogous Compounds in Chemical Research

The 1,2,4-oxadiazole ring system has been known for over a century, but its application in medicinal chemistry has seen a significant rise in recent decades. nih.gov Early research focused on the fundamental synthesis and reactivity of these heterocycles. However, the discovery of their diverse biological activities spurred further investigation.

Research into compounds combining piperidine and oxadiazole rings has yielded molecules with significant biological effects. For instance, a class of compounds known as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as a novel type of antiproliferative agent that acts as a tubulin inhibitor. nih.gov This discovery highlights the potential of the 4-(1,2,4-oxadiazol-5-yl)piperidine (B3046484) core in developing new anticancer therapies. nih.gov The exploration of various substituents on both the piperidine and oxadiazole rings has been a common strategy to optimize the potency and selectivity of these compounds.

Significance of the Piperidine and 1,2,4-Oxadiazole Scaffolds in Medicinal Chemistry

The piperidine ring is a cornerstone in drug development, present in a wide array of approved drugs targeting the central nervous system, cardiovascular diseases, and infectious agents. semanticscholar.orgmdpi.com Its ability to interact with various biological targets, coupled with its favorable physicochemical properties, ensures its continued importance in medicinal chemistry.

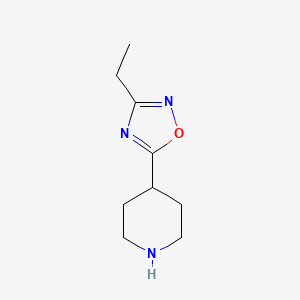

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethyl-5-piperidin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQDWAPTOMWGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639912 | |

| Record name | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-48-9 | |

| Record name | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Ethyl 1,2,4 Oxadiazol 5 Yl Piperidine and Its Analogs

Established Synthetic Pathways for 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole (B8745197) ring is a key structural motif, and its synthesis has been extensively studied. The most prevalent methods involve the cyclization of acyclic precursors, ensuring the correct placement of the substituents.

Cyclization Reactions Involving Amidoximes and Carboxylic Acid Derivatives

The most widely utilized and versatile method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid derivative. nih.govpsu.edunih.gov This pathway involves two principal steps: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a dehydrative cyclization to yield the oxadiazole ring. nih.gov

For the target molecule, this can be envisioned via two convergent routes:

Route A: Reaction of propionamidoxime with a piperidine-4-carboxylic acid derivative.

Route B: Reaction of piperidine-4-carboxamidoxime (B2875989) with a propionic acid derivative.

The carboxylic acid is typically activated to facilitate the initial acylation. Common activating agents and coupling reagents include:

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). nih.gov

Using the corresponding acyl chloride or anhydride (B1165640) of the carboxylic acid.

The subsequent cyclization of the O-acylamidoxime intermediate is often promoted by heating or by the addition of a base. researchgate.net One-pot procedures, where the carboxylic acid activation, acylation, and cyclization occur in a single reaction vessel, have been developed to improve efficiency and yield. nih.gov For instance, a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acids can be achieved using the Vilsmeier reagent as an activator, offering good to excellent yields. nih.gov Another effective one-pot approach utilizes a superbase medium like NaOH/DMSO for the reaction of amidoximes with carboxylic acid esters at room temperature. nih.gov

| Activating Agent / Method | Typical Conditions | Advantages | Reference |

| EDC/HOBt | DMF, Room Temp -> Heat | Widely applicable, good yields | nih.gov |

| Acyl Chloride | Pyridine or other base, 0°C -> RT | High reactivity | nih.gov |

| TBTU/DIPEA | DMF, Room Temp | Mild conditions, one-pot possible | nih.gov |

| NaOH/DMSO (from esters) | Room Temperature | Room temperature, simple workup | nih.gov |

| Vilsmeier Reagent | CH2Cl2, 0°C -> Reflux | One-pot, good to excellent yields | nih.gov |

Alternative Routes for Oxadiazole Ring Formation

While the amidoxime route is dominant, several alternative methods for synthesizing the 1,2,4-oxadiazole ring exist.

1,3-Dipolar Cycloaddition: This classical method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. psu.edu To form the desired 4-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine, this would require the reaction of propionitrile (B127096) oxide with piperidine-4-carbonitrile. The nitrile oxide is typically generated in situ from an oxime precursor.

Oxidative Cyclization: More recent methods involve the oxidative cyclization of precursors like N-acyl amidines or N-benzyl amidoximes. mdpi.com For example, N-benzyl amidoximes can undergo oxidative cyclization using reagents like N-Bromosuccinimide (NBS) or iodine in the presence of a base to form the 1,2,4-oxadiazole ring. mdpi.com

Reaction with Orthoesters: Amidoximes can react with orthoesters, such as triethyl orthoformate, often in the presence of a Lewis acid catalyst like BF₃·Et₂O, to directly form 1,2,4-oxadiazoles where the 5-position is unsubstituted. For 5-substituted analogs, other reagents are necessary.

Approaches for Piperidine (B6355638) Ring Functionalization and Substitution

The piperidine ring is a common scaffold in pharmaceuticals, and methods for its synthesis and functionalization are well-established. For the synthesis of the target compound, the crucial starting material is a piperidine ring substituted at the 4-position, typically with a carboxyl group or a cyano group.

Starting Materials: Piperidine-4-carboxylic acid and 4-cyanopiperidine (B19701) are commercially available and serve as versatile starting points. google.com The synthesis of 4-piperidones, which are precursors to these compounds, can be achieved through methods like the Dieckmann condensation of precursors derived from the addition of a primary amine to two equivalents of an acrylate (B77674) ester. dtic.mil

N-Protection: The piperidine nitrogen is a reactive secondary amine and often requires protection during the synthesis of the oxadiazole ring to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is commonly used due to its stability under many reaction conditions and its straightforward removal under acidic conditions. nih.gov The synthesis of the target molecule would likely involve an N-Boc protected piperidine-4-carboxylic acid, followed by deprotection in the final step.

Direct Functionalization: Methods exist for the direct functionalization of the piperidine ring, though for this specific target, using a pre-functionalized starting material is more common. youtube.com

Convergent Synthesis Strategies for the this compound Core

A convergent synthesis, where the two main heterocyclic fragments are prepared separately and then joined, is the most logical approach for this target molecule. This strategy allows for flexibility and optimization of each synthetic step.

A plausible and efficient convergent synthesis is outlined below:

Preparation of Propionamidoxime: Propionitrile is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium bicarbonate to yield propionamidoxime.

Coupling and Cyclization: N-Boc-piperidine-4-carboxylic acid is activated, for example with TBTU and N,N-diisopropylethylamine (DIPEA), and then reacted with the prepared propionamidoxime in a one-pot procedure. The intermediate O-acylamidoxime undergoes in situ thermal cyclodehydration to form N-Boc-4-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine. nih.gov

Deprotection: The Boc protecting group is removed from the piperidine nitrogen using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield the final product, this compound.

This convergent approach is highly adaptable for creating analogs by simply varying the starting amidoxime or the carboxylic acid. researchgate.net

Synthetic Optimization and Scalability Considerations

For the large-scale production of this compound, optimization of the synthetic route is crucial to ensure efficiency, cost-effectiveness, and safety.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 1,2,4-oxadiazoles. It can significantly reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. rasayanjournal.co.in This technique is applicable to both the coupling and cyclization steps. acs.org

Flow Chemistry: Continuous flow synthesis offers significant advantages for scalability, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and potential for automated, continuous production. researchgate.net The synthesis of 1,2,4-oxadiazoles has been successfully demonstrated in multi-step continuous microreactor systems. psu.edu

Process Optimization: A robust and scalable process was developed for related oxadiazole-based compounds, which included improved methods for the synthesis in the presence of the base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and new techniques for the removal of byproducts like triphenylphosphine (B44618) oxide, which can be a challenge in reactions using triphenylphosphine-based reagents. acs.org

| Optimization Strategy | Key Benefits | Relevant Step(s) | Reference |

| Microwave Irradiation | Reduced reaction time, improved yields | Acylation, Cyclization | rasayanjournal.co.in, acs.org |

| Flow Chemistry | Scalability, safety, automation | Entire synthetic sequence | researchgate.net, psu.edu |

| One-Pot Reactions | Increased efficiency, reduced waste | Acylation and Cyclization | nih.gov |

| Optimized Reagents (e.g., DBU) | Improved yield, scalability | Cyclization | acs.org, researchgate.net |

Green Chemistry Principles in the Synthesis of the Compound

Applying the principles of green chemistry to the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact. numberanalytics.comresearchgate.net

Atom Economy: One-pot and multicomponent reactions are favored as they increase atom economy by reducing the number of isolation and purification steps, thereby minimizing waste. nih.gov The convergent synthesis described can be optimized as a one-pot reaction to align with this principle.

Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents with greener alternatives. mdpi.com For instance, the NaOH/DMSO system for oxadiazole synthesis is an improvement over many traditional solvent systems. nih.gov Water is also being explored as a solvent for some steps in heterocyclic synthesis. mdpi.com The use of catalytic reagents over stoichiometric ones is also a key green principle.

Energy Efficiency: Microwave-assisted synthesis is not only faster but also more energy-efficient than conventional heating methods. rasayanjournal.co.in Developing reactions that proceed efficiently at room temperature, such as the base-catalyzed synthesis from esters, further reduces energy consumption. nih.gov

Waste Reduction: The use of polymer-supported reagents can simplify product purification, as the reagent-bound byproducts can be removed by simple filtration. This reduces the need for chromatographic purification, which consumes large volumes of solvent.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally benign. researchgate.net

Advanced Spectroscopic and Analytical Characterization of the Compound

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule and for probing its three-dimensional conformation in solution. For 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine, both ¹H and ¹³C NMR spectroscopy are utilized.

In the ¹H NMR spectrum of related piperidine-substituted oxadiazole derivatives, characteristic signals are observed. For instance, in a series of 5-(3,4-Dichlorophenyl)-3-[(substitutedpiperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione derivatives, the protons of the piperidine (B6355638) ring typically appear as multiplets in the aliphatic region of the spectrum. Specifically, for a compound with an ethyl ester group at the 4-position of the piperidine ring, the methylene (B1212753) protons of the ester appear around 4.02-4.06 ppm, while the methyl protons are found at approximately 1.15-1.18 ppm nih.gov. For this compound, one would expect to see distinct signals for the ethyl group attached to the oxadiazole ring—a quartet for the methylene protons and a triplet for the methyl protons. The protons on the piperidine ring would likely exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. In related oxadiazole thione derivatives, the carbon atoms of the oxadiazole ring (C=N and C=S) show characteristic signals at approximately 158 ppm and 179 ppm, respectively nih.gov. For this compound, the two carbons of the oxadiazole ring are expected to resonate at distinct chemical shifts, one further downfield than the other, reflecting their different electronic environments. The carbons of the ethyl group and the piperidine ring would appear in the upfield aliphatic region of the spectrum.

A hypothetical ¹³C NMR data table for this compound, based on known data for similar structures, is presented below.

| Atom | Predicted Chemical Shift (ppm) |

| C=N (Oxadiazole) | ~165 |

| C-O (Oxadiazole) | ~175 |

| CH (Piperidine) | ~40 |

| CH₂ (Piperidine) | ~30 |

| CH₂ (Ethyl) | ~20 |

| CH₃ (Ethyl) | ~10 |

This table is illustrative and based on data from analogous compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₉H₁₅N₃O, the expected exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

The fragmentation of the molecular ion in the mass spectrometer can provide valuable insights into the compound's structure. Cleavage of the bonds connecting the piperidine ring to the oxadiazole ring is a likely fragmentation pathway. Additionally, the ethyl group can be lost as a neutral fragment. The fragmentation pattern of related oxadiazole derivatives often involves the characteristic cleavage of the heterocyclic ring.

A predicted mass spectrometry data table for this compound is shown below.

| Fragment Ion | Predicted m/z |

| [M+H]⁺ | 182.1293 |

| [M-C₂H₅]⁺ | 153.0871 |

| [C₅H₁₀N]⁺ (Piperidine fragment) | 84.0813 |

| [C₂H₅-C₂N₂O]⁺ (Oxadiazole fragment) | 97.0402 |

This table is illustrative and based on general fragmentation principles.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands for the C=N bond of the oxadiazole ring are expected in the region of 1600-1650 cm⁻¹. The C-O-C stretching vibrations of the oxadiazole ring would likely appear in the 1000-1300 cm⁻¹ region. The N-H stretching vibration of the piperidine ring should be observable as a band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic ethyl and piperidine groups would be found in the 2800-3000 cm⁻¹ range. In a study of related 1,3,4-oxadiazole-2(3H)-thione derivatives, the C=N stretching vibration was observed around 1617 cm⁻¹ semanticscholar.org.

A representative IR data table is provided below.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (piperidine) | 3300 - 3500 |

| C-H (aliphatic) | 2850 - 2960 |

| C=N (oxadiazole) | 1600 - 1650 |

| C-O-C (oxadiazole) | 1000 - 1300 |

This table is illustrative and based on typical IR absorption ranges.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity determination of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution separation technique used to determine the purity of a compound and to isolate it from a reaction mixture. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity of the compound is determined by integrating the area of the peak corresponding to the target molecule and comparing it to the total area of all peaks in the chromatogram. A high purity sample will show a single, sharp peak with a consistent retention time. For related Boc-protected thio-1,3,4-oxadiazol-2-yl derivatives, LCMS is used to confirm the mass of the synthesized compounds ijcr.info.

An illustrative HPLC data table is provided below.

| Parameter | Value |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Compound-specific |

| Purity | >95% |

This table represents a typical set of HPLC parameters and is for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly sensitive method for identifying and quantifying volatile and thermally stable compounds. For the analysis of this compound, the compound would first need to be sufficiently volatile and stable under the high temperatures of the GC inlet and column. Derivatization may sometimes be necessary to increase volatility. The retention time in the GC provides a characteristic identifier for the compound, while the mass spectrum confirms its identity and can be used to identify any impurities.

A hypothetical GC-MS data table is shown below.

| Parameter | Value |

| Column | DB-5ms (or equivalent) |

| Injection Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Carrier Gas | Helium |

| Detection | Mass Spectrometry (Electron Ionization) |

| Retention Time | Compound-specific |

| Major Fragments (m/z) | Consistent with MS analysis |

This table represents a typical set of GC-MS parameters and is for illustrative purposes.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. This analytical method is fundamental for verifying the empirical formula of a newly synthesized or isolated compound. The process typically involves combustion analysis, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are then reduced to N₂), are collected and measured. From the masses of these products, the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be accurately determined.

For the compound this compound, the molecular formula is established as C₉H₁₅N₃O. Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 181.24 g/mol . The theoretical percentages of carbon, hydrogen, nitrogen, and oxygen are derived from the atomic weights of the constituent elements.

The table below outlines the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 59.64 |

| Hydrogen | H | 1.008 | 15 | 15.12 | 8.34 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 23.18 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.83 |

| Total | 181.24 | 100.00 |

Computational Chemistry and Molecular Modeling of 4 3 Ethyl 1,2,4 Oxadiazol 5 Yl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. For derivatives of 1,2,4-oxadiazole (B8745197), DFT methods like B3LYP are utilized to optimize the molecular geometry and calculate key electronic descriptors. These calculations provide insights into the molecule's stability, reactivity, and the distribution of electron density.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. For analogous oxadiazole derivatives, these calculations have been instrumental in understanding their chemical behavior and potential as bioactive molecules. psu.edunih.gov

Table 1: Representative Electronic Properties of an Oxadiazole-Piperidine Analog Calculated via DFT

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Polarity and solubility |

Note: The data in this table is representative of calculations performed on analogous oxadiazole-containing compounds and serves as an illustrative example.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. This method simulates the movement of atoms and molecules, providing a detailed picture of the various shapes (conformations) a molecule can adopt and their relative stabilities. For a molecule like 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine, which contains a flexible piperidine (B6355638) ring, MD simulations are crucial for understanding its three-dimensional structure in a biological environment.

MD simulations on related piperidine-based compounds have been used to analyze their conformational dynamics and the stability of their interactions with biological targets. nih.gov These simulations are typically run for nanoseconds to microseconds and can reveal how the molecule adapts its shape to fit into a binding site. The results are often analyzed by calculating the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time. nih.gov

Table 2: Typical Parameters for Molecular Dynamics Simulation of a Piperidine-Containing Compound

| Parameter | Setting | Purpose |

| Force Field | OPLS4 | Defines the potential energy function of the system. |

| Solvent Model | TIP3P Water | Simulates an aqueous physiological environment. |

| System Neutralization | 0.15 M NaCl | Mimics physiological salt concentration. |

| Simulation Time | 100 ns | Duration of the simulation to observe conformational changes. |

| Temperature | 300 K | Simulates human body temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

Note: This table presents typical parameters used in MD simulations for compounds with similar structural motifs.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level. For derivatives of 1,2,4-oxadiazole and related piperidine-containing compounds, docking studies have been widely used to explore their interactions with various targets, such as kinases, G-protein coupled receptors (GPCRs), and cyclooxygenase (COX) enzymes. nih.govnih.govnih.gov

These studies can predict the binding affinity, often expressed as a docking score or binding energy, and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies on 1,2,4-oxadiazole derivatives have identified key amino acid residues in the active sites of enzymes like VEGFR-2 that are crucial for binding. nih.gov

Table 3: Representative Docking Study Results for 1,2,4-Oxadiazole Analogs with a Kinase Target

| Compound Analog | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Analog A | -9.8 | Glu885, Cys919 | 2 |

| Analog B | -9.5 | Asp1046, Leu840 | 1 |

| Analog C | -9.2 | Val848, Phe1047 | 2 |

Note: The data is illustrative and based on docking studies of analogous compounds against a representative kinase target. The specific residues and scores would vary depending on the target protein.

In Silico Prediction of Biological Activity Spectra and Target Identification

In silico tools that predict the spectrum of biological activities for a given chemical structure are invaluable for prioritizing compounds for further experimental testing. One such widely used tool is PASS (Prediction of Activity Spectra for Substances). The PASS online web resource can predict thousands of types of biological activities based on the structural formula of a compound, with a high level of accuracy. researchgate.net

The prediction is based on a structure-activity relationship analysis of a large training set of known bioactive compounds. researchgate.net For a novel compound like this compound, a PASS prediction could suggest a range of potential pharmacological effects, such as anti-inflammatory, anticancer, or effects on the central nervous system, based on the activities of structurally similar compounds. researchgate.net The results are presented as a list of probable activities with corresponding probabilities (Pa for probable activity and Pi for probable inactivity).

Table 4: Hypothetical PASS Prediction Results for this compound

| Predicted Activity | Pa | Pi |

| Anti-inflammatory | 0.650 | 0.015 |

| Kinase Inhibitor | 0.580 | 0.020 |

| GPCR Ligand | 0.550 | 0.035 |

| Antineoplastic | 0.490 | 0.040 |

Note: This table is a hypothetical representation of a PASS prediction for the specified compound, based on the known activities of oxadiazole and piperidine derivatives.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity.

For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been successfully applied to understand their antibacterial properties. nih.gov These models use molecular fields to represent the steric and electrostatic properties of the molecules and relate them to their biological activity. The predictive power of a QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²). A robust QSAR model can guide the design of more potent analogs. nih.govdiva-portal.org

Table 5: Typical Statistical Parameters for a 3D-QSAR Model of 1,2,4-Oxadiazole Analogs

| Statistical Parameter | Value | Description |

| q² (Cross-validated R²) | 0.63 | Indicates the predictive ability of the model. |

| R² (Non-cross-validated R²) | 0.92 | Indicates the goodness of fit of the model to the training data. |

| F-value | 179.0 | A measure of the statistical significance of the model. |

| Number of Compounds (Training Set) | 96 | The number of compounds used to build the model. |

| Number of Compounds (Test Set) | 24 | The number of compounds used to validate the model. |

Note: The data is based on a published 3D-QSAR study on 1,2,4-oxadiazole derivatives and is representative of the statistical validation of such models. nih.gov

Structure Activity Relationship Sar Studies of 4 3 Ethyl 1,2,4 Oxadiazol 5 Yl Piperidine Analogs

Impact of Substituents on the Oxadiazole Ring

The 1,2,4-oxadiazole (B8745197) ring is a key component of this chemical scaffold, and its substitution pattern plays a critical role in modulating biological activity. The nature of the substituent at the 3-position of the oxadiazole ring significantly influences the compound's properties.

The ethyl group at the 3-position of the 1,2,4-oxadiazole ring is a common feature in many active analogs. However, variations at this position have been explored to optimize activity. For instance, in a series of 1,2,4-oxadiazole derivatives, it was observed that the nature of the substituent at the 3-position could dramatically alter the compound's potency. While the specific impact of replacing the ethyl group in 4-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine has not been extensively detailed in publicly available literature, general SAR principles for 1,2,4-oxadiazoles can be inferred.

In broader studies of 1,2,4-oxadiazole derivatives, the electronic properties of the substituent at the 3-position are crucial. For example, in a series of nematicidal 1,2,4-oxadiazole derivatives, the introduction of different aryl groups at the 3-position led to significant variations in activity. mdpi.com This suggests that both the size and electronic nature of the substituent are important for target interaction.

Furthermore, the 1,2,4-oxadiazole ring itself can be considered a bioisosteric replacement for other chemical groups, such as amides and esters, which can improve metabolic stability and other pharmacokinetic properties. mdpi.comresearchgate.net The choice between 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers can also lead to significant differences in physical and pharmaceutical properties, including polarity and metabolic degradation. rsc.orgrsc.org

Role of the Piperidine (B6355638) Moiety and its Substitution Pattern

The piperidine moiety is another critical component of the scaffold, and its substitution pattern is a key determinant of biological activity. In many analogs, the piperidine nitrogen is substituted with various groups, often a carboxamide, which has been shown to be essential for certain biological activities. nih.gov

For a series of antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, SAR-guided optimization of the carboxamide fragment led to a significant increase in potency. nih.gov A mono-substituted carboxamide was found to be crucial for activity, as exhaustive substitution of the carboxamide nitrogen resulted in a marked decrease or complete loss of antiproliferative effects. nih.gov

The following table, adapted from a study on antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, illustrates the impact of substitutions on the piperidine nitrogen.

| Compound | R1 | R2 | GI50 (µM) in DU-145 cells |

| 8a | H | p-Fluorophenyl | 1.5 |

| 8j | Me | p-Fluorophenyl | >50 |

| 8i | Me | Me | Inactive |

| 8l | Et | Et | Inactive |

| 8m | n-Pr | n-Pr | Inactive |

| 8n | Allyl | Allyl | Inactive |

Data adapted from a study on antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. nih.gov The specific oxadiazole substituent in this study was not an ethyl group.

These findings highlight the importance of the N-H proton of the carboxamide for maintaining biological activity, suggesting it may be involved in crucial hydrogen bonding interactions with the target protein.

Influence of Linkers and Connecting Groups on Biological Activity

The nature of the linker connecting the core 4-(1,2,4-oxadiazol-5-yl)piperidine (B3046484) scaffold to other chemical moieties can significantly impact biological activity. In some cases, the piperidine ring itself acts as a linker between the oxadiazole and another pharmacophore.

In a study of 1,2,4-oxadiazole derivatives linked to a quinoline (B57606) scaffold via a piperazine (B1678402) linker, the linker was found to be a critical component for anti-tubercular activity. nih.gov While this example uses a piperazine instead of a piperidine, it underscores the importance of the linking element in orienting the different pharmacophoric groups for optimal interaction with the biological target.

The length and flexibility of the linker are also important considerations. For instance, in a series of HDAC inhibitors, the linker between a hydroxamic acid moiety and a pyrimidine (B1678525) heterocycle was found to be crucial for inhibitory potency. mdpi.com Changes in the linker length or rigidity were detrimental to the activity. These principles can be applied to the design of analogs of this compound where a linker is used to attach additional functionalities.

Stereochemical Considerations and Enantiomeric Purity Effects

Stereochemistry can play a profound role in the biological activity of chiral molecules. While this compound itself is not chiral, the introduction of chiral centers through substitution on the piperidine ring or on a side chain would necessitate an evaluation of the individual enantiomers.

Rational Design Strategies Based on SAR Insights

The insights gained from SAR studies provide a foundation for the rational design of new and improved analogs of this compound. These strategies often involve a combination of approaches, including bioisosteric replacement, scaffold hopping, and structure-based drug design.

One key strategy is the use of the 1,2,4-oxadiazole ring as a bioisostere for other functional groups to enhance pharmacokinetic properties. mdpi.comresearchgate.net For example, replacing an ester or amide with a 1,2,4-oxadiazole can improve metabolic stability. mdpi.com

Another approach is the optimization of substituents based on established SAR. For instance, knowing that a mono-substituted carboxamide on the piperidine nitrogen is crucial for a particular activity allows for the focused exploration of different substituents on that carboxamide to enhance potency and selectivity. nih.gov

Computational methods, such as molecular docking, can also be employed to visualize the binding of these analogs to their target proteins and to predict which modifications are most likely to improve affinity and activity. This structure-based design approach can accelerate the discovery of more effective therapeutic agents.

The following table summarizes the key SAR insights for 4-(1,2,4-oxadiazol-5-yl)piperidine analogs:

| Molecular Fragment | Modification | Impact on Activity | Reference |

| Oxadiazole Ring | Substituent at C3 | Modulates potency and selectivity | mdpi.com |

| Isomer (1,2,4- vs. 1,3,4-) | Affects polarity and metabolism | rsc.orgrsc.org | |

| Piperidine Moiety | Substitution on Nitrogen | Crucial for activity; carboxamides often beneficial | nih.gov |

| Mono- vs. Di-substitution of Carboxamide | Mono-substitution often essential | nih.gov | |

| Linker | Nature and Length | Influences orientation and optimal target binding | nih.govmdpi.com |

By systematically applying these rational design strategies, researchers can continue to develop novel this compound analogs with improved therapeutic potential.

Preclinical Research and Therapeutic Potential

In Vivo Efficacy Studies in Disease Models

There is no publicly available data from in vivo efficacy studies for 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine in any disease models. While related compounds have been explored, the specific substitution pattern of an ethyl group at the 3-position of the oxadiazole ring linked to a piperidine (B6355638) at the 5-position has not been detailed in published efficacy studies.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling in Animal Models

Detailed pharmacokinetic parameters—such as absorption, distribution, metabolism, and excretion (ADME)—and pharmacodynamic markers for this compound in animal models have not been documented in scientific literature. This information is crucial for understanding a compound's behavior in a biological system and for predicting its therapeutic window.

Safety Pharmacology and Early Toxicity Assessment

No information regarding the safety pharmacology or early toxicity assessment of this compound is available. These studies are essential for identifying potential adverse effects of a new chemical entity on major physiological systems before it can be considered for further development.

Potential Therapeutic Applications

The absence of preclinical data makes it impossible to delineate potential therapeutic applications for this compound. Although general research on oxadiazole derivatives suggests potential in areas like oncology and neuroscience, any specific application for this compound remains speculative. For instance, a recent study in 2024 identified 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as a new class of human caseinolytic protease P (HsClpP) agonists for the potential treatment of hepatocellular carcinoma. nih.gov However, this study does not specify the 3-ethyl substituted analogue. Another area of interest for similar structures is their activity as tubulin inhibitors. researchgate.net

Opportunities for Drug Repurposing and Combination Therapies

Without foundational preclinical data on its biological activity and mechanism of action, there are no scientific grounds to suggest opportunities for drug repurposing or combination therapies involving this compound.

Patent Landscape and Intellectual Property Surrounding the Compound

Analysis of Existing Patents Featuring Oxadiazole-Piperidine Scaffolds

A review of the patent literature reveals that the oxadiazole-piperidine scaffold is a privileged structure in medicinal chemistry. Numerous patents protect classes of compounds that include this core, with variations in the substitution patterns on both the oxadiazole and piperidine (B6355638) rings. These patents are held by a range of companies, from large pharmaceutical corporations to smaller biotechnology firms, highlighting the broad interest in this chemical space.

One of the most relevant patent families is WO2010013037A1 , which claims 1,2,4-oxadiazole (B8745197) substituted piperidine and piperazine (B1678402) derivatives. google.comgoogle.com The broad claims in this patent cover a vast number of compounds, including those with small alkyl substituents on the oxadiazole ring, such as an ethyl group. The core invention of this patent revolves around the discovery that these compounds act as antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. google.com

Another significant area of patenting for this scaffold is in the field of neuroscience. Patents have been filed for oxadiazole-piperidine derivatives as agonists of muscarinic receptors, particularly the M4 subtype. google.comgoogle.com These patents, such as those from Vanderbilt University, describe the utility of these compounds in treating a variety of central nervous system (CNS) disorders. bioworld.com The general structure claimed in these patents often features a piperidine ring linked to an oxadiazole, which in turn is connected to various aryl or heteroaryl groups.

The following interactive table summarizes key patent information for oxadiazole-piperidine scaffolds.

| Patent Number | Assignee | General Structure Claimed | Therapeutic Area |

| WO2010013037A1 | Istituto Di Ricerche Di Biologia Molecolare P. Angeletti S.P.A. | 1,2,4-Oxadiazole substituted piperidine and piperazine derivatives | Cancer |

| WO2024263957 | Vanderbilt University | Muscarinic M4 receptor positive allosteric modulators and agonists | Neurological Disorders |

| CA2993484C | Not specified in search results | Muscarinic agonists | Neurological Disorders |

| WO2014122474A1 | Takeda Pharmaceutical Company Limited | Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists | Neurological Disorders |

Key Claims and Therapeutic Indications in Relevant Patents

The claims within these patents are typically structured to provide broad protection for the novel chemical matter and its use in treating specific diseases. The claims are often drafted in a Markush format, allowing for a wide range of substituents at various positions on the oxadiazole-piperidine core.

For instance, in WO2010013037A1 , the primary claims cover compounds of a general formula that encompasses 4-(3-alkyl-1,2,4-oxadiazol-5-yl)piperidine structures. The claims extend to pharmaceutically acceptable salts, stereoisomers, and tautomers of these compounds. google.com The key therapeutic indication claimed is the treatment of diseases associated with abnormal Hedgehog pathway activation, with a strong emphasis on various forms of cancer. google.com The patent explicitly mentions basal cell carcinoma, medulloblastoma, and cancers of the prostate, pancreas, and breast, among others. google.com The mechanism of action is described as the inhibition of the Smoothened receptor. google.com

In the context of CNS disorders, patents for muscarinic M4 receptor agonists claim the use of oxadiazole-piperidine compounds for the treatment of conditions such as schizophrenia, Alzheimer's disease, and pain. google.combioworld.com The claims in these patents focus on the ability of the compounds to selectively modulate the M4 receptor, which is believed to offer a therapeutic benefit with fewer side effects compared to less selective muscarinic agonists. An exemplified compound in a Vanderbilt University patent demonstrated potent agonist activity at human muscarinic M4 receptors and showed efficacy in a preclinical model of psychosis. bioworld.com

A review of patents from 2013 to 2021 highlights the diverse biological applications of oxadiazole-containing compounds, including their role as M4 receptor agonists, S1P1 receptor modulators, and SSTR5 antagonists, further underscoring the versatility of this scaffold in drug discovery. nih.gov

The table below details the primary claims and associated therapeutic indications from representative patents.

| Patent | Key Claims | Therapeutic Indications |

| WO2010013037A1 | Compounds of formula (I) which are 1,2,4-oxadiazole substituted piperidine and piperazine derivatives, and their pharmaceutically acceptable salts and stereoisomers. | Treatment of cancers associated with abnormal Hedgehog pathway activation, including basal cell carcinoma, medulloblastoma, pancreatic cancer, and prostate cancer. google.com |

| WO2024263957 | Muscarinic M4 receptor positive allosteric modulators and agonists. | Treatment of Alzheimer's disease, pain, schizophrenia, and sleep disorders. bioworld.com |

| CA2993484C | Compounds that are agonists of the muscarinic M1 and/or M4 receptor. | Treatment of muscarinic M1/M4 receptor-mediated diseases. google.com |

Strategies for Patent Protection and Commercialization of Related Compounds

For a novel compound like 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine, a multi-faceted strategy for patent protection and commercialization would be essential.

Patent Protection Strategies:

Composition of Matter Claims: The primary goal would be to secure a composition of matter patent, which provides the broadest protection for the novel chemical entity itself. This would prevent others from making, using, or selling the compound for any purpose.

Genus and Species Claims: A robust patent application would include both broad "genus" claims covering a class of related compounds with the oxadiazole-piperidine scaffold and specific "species" claims directed to this compound and other key analogs.

Method of Use Claims: Patent claims should also cover the use of the compound for treating specific medical conditions. Based on the existing landscape, this could include cancer (via Smo inhibition) or neurological disorders (via M4 agonism).

Process Claims: Patenting a novel and efficient synthetic route to the compound can provide an additional layer of protection.

Formulation Claims: As development progresses, new formulations with improved properties (e.g., enhanced bioavailability, controlled release) can also be patented.

Commercialization Strategies:

Licensing to Pharmaceutical Companies: For smaller research entities or universities, a common strategy is to license the patent rights to a larger pharmaceutical company with the resources and expertise to conduct preclinical and clinical development, manufacturing, and marketing.

Collaboration and Partnerships: Forming strategic partnerships with other companies can help to share the costs and risks of drug development. This could involve collaborations for specific indications or in particular geographical markets.

Start-up Formation: If the compound shows exceptional promise, a start-up company could be formed to attract venture capital investment and drive the development program forward.

Focus on Niche Indications: Initially targeting a rare or orphan disease can provide a faster path to regulatory approval and market entry, with the potential for premium pricing and market exclusivity incentives.

The commercial success of drugs containing an oxadiazole scaffold, such as Ataluren and Zibotentan, demonstrates the therapeutic and market potential of this heterocyclic motif. nih.gov The development of compounds with the oxadiazole-piperidine core aligns with the growing interest in targeted therapies for cancer and novel mechanisms for treating complex neurological disorders.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The continued development of the oxadiazole-piperidine class of compounds hinges on the innovation of new synthetic routes and the strategic diversification of derivatives. Current synthetic methods for 1,2,4-oxadiazoles, while effective, often present challenges that could be addressed through novel approaches.

Novel Synthetic Pathways: Recent advancements have focused on one-pot synthesis procedures to improve efficiency and yield. For instance, a one-pot method for creating 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in a superbase medium has been reported, offering a streamlined process despite sometimes requiring long reaction times. nih.gov Another approach utilizes the Vilsmeier reagent for the activation of carboxylic acids in a one-pot synthesis with amidoximes, noted for its good yields and simple purification. nih.gov Future research could explore environmentally friendlier methods, such as the visible-light-mediated [3+2]-cycloaddition of 2H-azirines with nitrosoarenes, although current yields are moderate and require optimization. nih.gov The development of catalytic systems, like the iron-catalyzed reductive amination for constructing piperidine (B6355638) rings, could also be adapted for the synthesis of complex oxadiazole-piperidine derivatives. mdpi.com

Derivatization Strategies: Systematic derivatization of the core 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine structure is crucial for establishing robust Structure-Activity Relationships (SAR). nih.gov Key areas for modification include:

Piperidine Ring: The nitrogen on the piperidine ring is a prime site for introducing a wide range of substituents to modulate physicochemical properties and target engagement. Reductive amination protocols can be used to add diverse alkyl and arylalkyl groups. evitachem.com

Ethyl Group: Modification of the ethyl group at the 3-position of the oxadiazole ring could influence steric and electronic properties, potentially enhancing binding affinity and selectivity.

Aromatic Scaffolds: While the parent compound is non-aromatic beyond the oxadiazole ring, creating analogues that incorporate various aryl or heteroaryl groups is a common strategy to explore new binding interactions. nih.govnih.gov

The goal of these derivatization efforts is to create libraries of compounds for comprehensive screening, leading to molecules with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net

Comprehensive Mechanistic Studies at the Molecular and Cellular Levels

A critical gap in the current understanding of this compound is its precise mechanism of action. Elucidating how this compound and its derivatives exert their biological effects at a molecular level is paramount for rational drug design.

Future mechanistic studies should employ a multi-pronged approach:

Target Identification: For compounds showing promising activity, identifying the specific molecular target (e.g., enzyme, receptor, protein) is a primary objective. Techniques such as activity-based protein profiling and photoaffinity labeling can be instrumental. For example, the molecular target for one anticancer 1,2,4-oxadiazole (B8745197) was identified as TIP47, an IGF II receptor binding protein, using a photoaffinity agent. researchgate.net

Molecular Docking and Simulation: Computational studies can provide insights into the binding modes of these compounds within the active sites of potential targets. nih.govmdpi.com These simulations can guide the design of new derivatives with enhanced binding affinity and specificity.

Cellular Pathway Analysis: Once a target is identified, further studies are needed to understand the downstream effects on cellular signaling pathways. For instance, an oxadiazole-containing antibiotic, HSGN-94, was found to inhibit lipoteichoic acid (LTA) biosynthesis in S. aureus by downregulating the expression of the pgsA gene. nih.gov Similar detailed pathway analysis is needed for this compound.

Development of Advanced In Vitro and In Vivo Models for Efficacy Testing

To accurately assess the therapeutic potential of this compound and its analogues, robust and relevant biological models are essential. The development of more sophisticated assays can provide a better prediction of clinical efficacy.

In Vitro Models: The initial screening of compound libraries will continue to rely on high-throughput in vitro assays. For antimicrobial research, this includes determining Minimum Inhibitory Concentrations (MICs) against a broad panel of pathogens, including drug-resistant strains. nih.gov For anticancer applications, testing against a diverse panel of human tumor cell lines is standard. nih.gov Future work could involve moving towards more complex models like 3D cell cultures (spheroids or organoids) which better mimic the in vivo tumor microenvironment.

In Vivo Models: Compounds that show promise in vitro must be evaluated in animal models of disease. For example, the efficacy of oxadiazole-based antibacterials has been tested in murine neutropenic thigh infection models. researchgate.net The selection of the animal model is critical and should be as clinically relevant as possible. Future research should aim to use models that can also assess pharmacokinetics and pharmacodynamics simultaneously with efficacy.

The data generated from these advanced models will be crucial for selecting lead candidates for further development.

Addressing Challenges in Bioavailability and Selectivity

Two of the most significant hurdles in drug development are achieving adequate bioavailability and ensuring target selectivity. The oxadiazole-piperidine scaffold presents both opportunities and challenges in this regard.

Bioavailability: The 1,3,4-oxadiazole (B1194373) ring is sometimes used as a bioisostere for ester or amide groups to improve pharmacokinetic properties. mdpi.com However, poor solubility and metabolic instability can limit oral bioavailability. Research has shown that modifying substituents can enhance solubility and metabolic stability. nih.gov For example, reductive ring opening of the 1,2,4-oxadiazole has been observed in rats, limiting the in vivo applicability of some potent compounds, a challenge that must be addressed through structural modification. nih.gov Future work must systematically evaluate the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new analogues to identify compounds with favorable drug-like characteristics. nih.gov

Selectivity: Achieving selectivity is crucial to minimize off-target effects. For instance, when targeting enzymes like cyclooxygenase, selectivity for the COX-2 isoform over COX-1 is desirable to reduce gastrointestinal side effects. mdpi.com For antimicrobial agents, selectivity for bacterial targets over mammalian cells is fundamental. semanticscholar.org Structure-activity relationship studies are key to identifying the structural features that govern selectivity. For example, in one study of Sirt2 inhibitors, it was found that a para-substituted phenyl ring at the 3rd position of the 1,2,4-oxadiazole and a cyclic aminomethyl group at the 5th position were critical for inhibitory action. nih.gov

Collaborative Research Initiatives in Oxadiazole-Piperidine Chemistry

The complexity and interdisciplinary nature of modern drug discovery necessitate collaborative efforts. Advancing the field of oxadiazole-piperidine chemistry will require partnerships between academic researchers, pharmaceutical companies, and specialized contract research organizations (CROs).

These collaborations can:

Leverage Diverse Expertise: Combine the strengths of synthetic chemists, pharmacologists, computational biologists, and clinicians.

Access to Resources: Provide access to high-throughput screening facilities, specialized assay platforms, and compound libraries that may not be available to individual research groups. researchgate.net

Accelerate Translation: Bridge the gap between basic research and clinical development, facilitating the movement of promising compounds from the laboratory to preclinical and eventually clinical trials.

Such initiatives are essential to pool resources, share knowledge, and overcome the significant financial and scientific challenges associated with developing new medicines. researchgate.net The continued investigation into compounds like this compound through these collaborative frameworks holds the potential to deliver novel therapeutics for a range of diseases.

Q & A

Q. What are the established synthetic routes for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine, and what reaction conditions optimize yield?

The synthesis typically involves cyclization of precursors such as acylhydrazides with nitriles or carboxylic acid derivatives under acidic or thermal conditions. For example, 3-ethyl-1,2,4-oxadiazole formation can be achieved via condensation of ethyl-substituted amidoximes with activated carbonyl groups. Piperidine ring functionalization may follow, using coupling agents like EDCI/HOBt for amide bond formation or nucleophilic substitution for alkylation. Optimized conditions include refluxing in anhydrous solvents (e.g., DMF or THF) and catalytic bases (e.g., triethylamine) to minimize side reactions .

Key Reaction Parameters :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Oxadiazole cyclization | Amidoxime + ethyl chlorooxalate, 80°C, 12h | 60-75% |

| Piperidine coupling | 4-piperidinecarboxylic acid, EDCI/HOBt, DCM, RT | 50-65% |

Q. How is the structural integrity of this compound validated post-synthesis?

Multimodal spectroscopic analysis is critical:

- NMR : H and C NMR confirm substituent positions (e.g., ethyl group at oxadiazole C3, piperidine C4). Distinct shifts for oxadiazole protons (δ 8.5–9.0 ppm) and piperidine protons (δ 1.5–3.0 ppm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] at m/z 210.1245 for CHNO).

- X-ray Crystallography : Resolves bond angles and torsional strain in the oxadiazole-piperidine junction, critical for conformational studies .

Advanced Research Questions

Q. How does the ethyl substituent on the oxadiazole ring influence the compound’s receptor-binding affinity in neuropharmacological studies?

The ethyl group enhances lipophilicity, improving blood-brain barrier penetration. Computational docking studies (e.g., AutoDock Vina) suggest hydrophobic interactions with neurotransmitter receptors (e.g., serotonin 5-HT or dopamine D). Comparative data with methyl or cyclopropyl analogs show a 2–3-fold increase in binding affinity for the ethyl variant, attributed to optimal van der Waals interactions in hydrophobic receptor pockets .

Q. What experimental strategies resolve contradictions in biological activity data across in vitro vs. in vivo models?

Discrepancies often arise from metabolic instability or off-target effects. Methodological approaches include:

- Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., oxidative deethylation or piperidine ring hydroxylation) that may alter activity .

- Target Engagement Assays : Use of radiolabeled analogs (e.g., H- or C-labeled) to quantify receptor occupancy in vivo via PET imaging .

- Proteomic Mapping : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target proteins interacting with the compound .

Q. What crystallographic techniques elucidate the conformational flexibility of this compound in ligand-protein complexes?

High-resolution X-ray diffraction (≤1.85 Å) reveals torsional angles between oxadiazole and piperidine moieties when bound to targets like CRBP1 (Cellular Retinol-Binding Protein 1). Molecular dynamics simulations (200 ns trajectories) further predict ligand stability in binding pockets, with RMSD values <2.0 Å indicating minimal conformational drift .

Methodological Challenges and Solutions

Q. How are regioselectivity issues addressed during oxadiazole ring formation?

Competing 1,2,4- vs. 1,3,4-oxadiazole formation is mitigated by:

- Precursor Design : Using ethyl-substituted amidoximes (vs. acylhydrazides) favors 1,2,4-oxadiazole cyclization.

- Catalytic Additives : ZnCl or Bi(OTf) selectively stabilize the transition state for 5-membered ring closure .

Q. What analytical workflows quantify the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to pH 1–10 buffers (37°C, 24h) and analyze degradation products via UPLC-QTOF.

- Plasma Stability Assays : Incubate with rat/human plasma (37°C, 1h), precipitate proteins with acetonitrile, and measure parent compound remaining via LC-MS .

Comparative Structural Analysis

Q. How do structural analogs (e.g., cyclohexyl or cyclopropyl derivatives) differ in bioactivity?

| Analog | Substituent | Bioactivity (IC, nM) | Key Finding |

|---|---|---|---|

| Ethyl | -CHCH | 5-HT: 12 ± 1.5 | Optimal BBB penetration |

| Cyclopropyl | -CH | 5-HT: 28 ± 3.2 | Increased ring strain reduces binding |

| Cyclohexyl | -CH | 5-HT: 45 ± 4.1 | High lipophilicity limits solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。